molecular formula C8H11N3O3 B1428975 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1487610-80-9

1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1428975
M. Wt: 197.19 g/mol
InChI Key: MPYZRKCEEZCDNY-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (O4TCA) is an organic compound derived from oxalic acid and 1H-1,2,3-triazole. It is a white, crystalline solid that is insoluble in water and has a melting point of 176-178°C. O4TCA is a versatile compound with a wide range of applications in medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Triazole-Based Scaffolds

The molecule 5-amino-1,2,3-triazole-4-carboxylic acid, related to 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, is significant for creating triazole-based scaffolds. These scaffolds are useful in the preparation of biologically active compounds and peptidomimetics. A ruthenium-catalyzed cycloaddition protocol has been developed for this purpose, overcoming the challenges posed by the Dimroth rearrangement. This method facilitates the creation of protected versions of these triazole amino acids, leading to the synthesis of HSP90 inhibitors and dipeptides with structures typical of turn inducers (Ferrini et al., 2015).

Structural Studies and Reactivity

The compound 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, structurally similar to 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, has been studied for its synthesis, structure, and reactivity. Experimental and quantum-chemical methods have been employed to determine its structure. The compound's reactivity under various conditions, such as nitration and alkylation, has been explored, which is essential for its potential applications in synthetic chemistry (Shtabova et al., 2005).

Antimicrobial Activity

Substituted 1,2,3-triazoles, related to 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized and evaluated for their antimicrobial activity. These compounds, obtained through cycloaddition reactions and subsequent modifications, have shown promising results against various microbial strains, highlighting their potential in developing new antimicrobial agents (Holla et al., 2005).

Anticancer Activity

1,2,3-Triazole derivatives, including those structurally related to 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized and evaluated for their anticancer activity. These compounds, particularly aziridine-1,2,3-triazole hybrids, have shown significant activity against human leukemia and hepatoma cells, indicating their potential as anticancer agents (Dong & Wu, 2018).

properties

IUPAC Name

1-(oxan-4-yl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-8(13)7-5-11(10-9-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYZRKCEEZCDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1487610-80-9
Record name 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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